N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine
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Overview
Description
N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine is a chemical compound with the molecular formula C34H26N2 and a molecular weight of 462.58 g/mol . This compound is known for its application as a high-performance host material in organic light-emitting diode (OLED) devices, where it significantly enhances external quantum efficiency .
Preparation Methods
The synthesis of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine typically involves the reaction of naphthalene derivatives with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for mass production .
Chemical Reactions Analysis
N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amine derivatives.
Substitution: It can undergo substitution reactions where one or more phenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine has several scientific research applications:
Chemistry: It is used as a host material in OLED devices, enhancing their efficiency and performance.
Medicine: Its potential medicinal applications are under investigation, particularly in drug delivery systems.
Industry: Apart from OLEDs, it may find applications in other electronic devices and materials science.
Mechanism of Action
The mechanism by which N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine exerts its effects in OLED devices involves its role as a host material. It facilitates the efficient transfer of energy to the emissive layer, thereby enhancing the device’s external quantum efficiency . The molecular targets and pathways involved in its action are primarily related to its electronic properties and interactions with other materials in the OLED device .
Comparison with Similar Compounds
N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine can be compared with similar compounds such as:
9,10-Diaminophenanthrene: Another compound used in OLEDs but with different efficiency characteristics.
1,8-Diaminonaphthalene: Known for its applications in different electronic devices.
2,3-Diaminonaphthalene: Used in various chemical reactions and materials science. The uniqueness of this compound lies in its specific structure, which provides superior performance in OLED applications compared to these similar compounds.
Properties
IUPAC Name |
2-N,2-N,6-N,6-N-tetraphenylnaphthalene-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)33-23-21-28-26-34(24-22-27(28)25-33)36(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXCBRKPOZULQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554205 |
Source
|
Record name | N~2~,N~2~,N~6~,N~6~-Tetraphenylnaphthalene-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111961-87-6 |
Source
|
Record name | N~2~,N~2~,N~6~,N~6~-Tetraphenylnaphthalene-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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